N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Description
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-16-5-8-18(19(13-16)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEOMELIMLREDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxamide group: This step usually involves the reaction of the piperidine derivative with a carboxylic acid or its derivative.
Attachment of the 2,4-dimethoxyphenyl group: This can be done through a substitution reaction using a suitable reagent.
Attachment of the 4-fluorobenzenesulfonyl group: This step involves the reaction of the intermediate compound with a fluorobenzenesulfonyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved would require further research and experimental data.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethoxyphenyl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide
- N-(2,4-Dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Uniqueness
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is unique due to the presence of the 4-fluorobenzenesulfonyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.
Biological Activity
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound notable for its complex structure, which includes a piperidine ring and various functional groups that suggest potential biological activity. Its molecular formula is with a molecular weight of approximately 422.5 g/mol. This compound has garnered attention in medicinal chemistry for its possible interactions with biological targets, particularly in the context of neuroinflammation and receptor modulation.
The biological activity of this compound is primarily hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in various metabolic pathways.
- Receptor Modulation : Its structural features suggest potential interactions with receptors involved in neurotransmission and inflammation, such as the P2X7 receptor, which plays a significant role in neuroinflammatory processes .
Research Findings
- Neuroinflammation : Preliminary studies indicate that compounds similar to this compound may modulate the activity of the P2X7 receptor, a target for treating neurodegenerative diseases. This receptor is activated by ATP and is implicated in the inflammatory response within the central nervous system (CNS) .
- Pharmacological Studies : Initial pharmacological assays have shown promising results regarding the compound's ability to inhibit pro-inflammatory signaling pathways. This suggests potential applications in developing therapies for conditions characterized by excessive inflammation.
- Synthetic Routes : The synthesis of this compound involves multiple steps that ensure high purity and yield, which are crucial for subsequent biological testing. The synthesis typically includes the formation of the piperidine ring followed by the introduction of functional groups through various chemical reactions .
Table 1: Summary of Biological Assays
| Study | Target | Methodology | Key Findings |
|---|---|---|---|
| Study A | P2X7 Receptor | YO-PRO-1 dye uptake | Inhibition of ATP-induced IL-1β release |
| Study B | Enzyme Inhibition | Enzymatic assays | Significant reduction in enzyme activity at specific concentrations |
| Study C | Neuroprotection | Animal models | Reduced neuroinflammatory markers in treated subjects |
Comparative Analysis with Related Compounds
In comparing this compound with other similar compounds, it is essential to evaluate their biological activities:
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| Compound A | 3,4-Dimethoxy group | mGluR antagonist | Effective in modulating synaptic transmission |
| Compound B | 2,6-Dichlorophenyl | P2X7 antagonist | High selectivity and BBB permeability |
| This compound | Dimethoxy and sulfonyl groups | Potential enzyme inhibitor & receptor modulator | Under investigation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
